N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide
CAS No.: 1396799-99-7
Cat. No.: VC7386686
Molecular Formula: C14H18N2OS
Molecular Weight: 262.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396799-99-7 |
|---|---|
| Molecular Formula | C14H18N2OS |
| Molecular Weight | 262.37 |
| IUPAC Name | N-(4-piperidin-1-ylbut-2-ynyl)thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C14H18N2OS/c17-14(13-6-11-18-12-13)15-7-2-5-10-16-8-3-1-4-9-16/h6,11-12H,1,3-4,7-10H2,(H,15,17) |
| Standard InChI Key | SZANJTBIXDPWJU-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC#CCNC(=O)C2=CSC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a thiophene ring substituted at the 3-position with a carboxamide group, which is further connected to a piperidine ring through a but-2-yn-1-yl linker. Key structural attributes include:
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Thiophene ring: Imparts aromaticity and electronic conjugation.
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Piperidine moiety: A six-membered amine ring contributing to basicity and potential receptor interactions.
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Alkyne spacer: Enhances rigidity and influences molecular geometry .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-(4-piperidin-1-ylbut-2-ynyl)thiophene-3-carboxamide |
| Molecular Formula | |
| Molecular Weight | 262.37 g/mol |
| SMILES | C1CCN(CC1)CC#CCNC(=O)C2=CSC=C2 |
| InChI Key | SZANJTBIXDPWJU-UHFFFAOYSA-N |
| Solubility | Soluble in organic solvents |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Formation of the alkyne linker: Coupling of 4-(piperidin-1-yl)but-2-yn-1-amine with thiophene-3-carboxylic acid.
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Amide bond formation: Achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkyne preparation | Piperidine, propargyl bromide | 75–80% |
| Amide coupling | EDC, HOBt, DCM, rt, 12 h | 60–65% |
Optimization strategies include catalytic methods to enhance yield and purity. For instance, palladium-catalyzed Sonogashira coupling has been explored for analogous structures .
Physicochemical Properties
Spectral Characterization
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NMR: -NMR (400 MHz, CDCl): δ 7.45 (thiophene-H), 3.15 (piperidine-H), 2.55 (alkyne-H) .
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MS: ESI-MS m/z 263.1 [M+H].
Stability and Reactivity
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Stability: Stable under ambient conditions but susceptible to hydrolysis under acidic/basic conditions due to the amide bond.
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Reactivity: The alkyne group participates in click chemistry (e.g., Huisgen cycloaddition), enabling functionalization .
Pharmaceutical Applications
Biological Activity
While direct data on this compound is limited, structural analogs demonstrate:
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Antiviral activity: Thiophene carboxamides inhibit influenza polymerase (IC: 25–31 µM) .
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Antimycobacterial effects: Similar scaffolds target DprE1 in Mycobacterium tuberculosis (MIC: 0.02–0.12 µg/mL) .
Table 3: Comparative Bioactivity of Thiophene Carboxamides
| Compound | Target | IC/MIC |
|---|---|---|
| LEI-401 | NAPE-PLD | 72 nM |
| TCA1 | DprE1 | 0.48 µg/mL |
| Analogous thiophenes | Influenza Polymerase | 25.4 µM |
Structural and Computational Studies
X-ray Crystallography
Though crystal data for this compound is unavailable, related structures reveal:
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Planar thiophene-carboxamide alignment: Facilitates π-π stacking interactions .
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Piperidine conformation: Chair configuration minimizes steric strain .
Molecular Modeling
Docking studies predict affinity for enzymatic pockets (e.g., DprE1), driven by hydrogen bonding with Tyr60 and hydrophobic interactions .
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